Lanepitant

説明

特性

IUPAC Name |

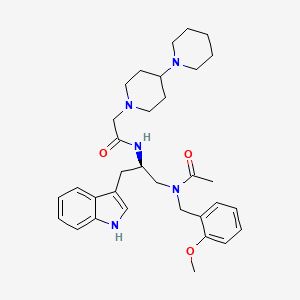

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXJAPZTZWLRBP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168879 | |

| Record name | Lanepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170566-84-4 | |

| Record name | Lanepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170566-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanepitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170566844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANEPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17G8FN2E1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanepitant's Mechanism of Action on the NK1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (also known by its developmental code LY303870) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the NK1 receptor, compiling quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the associated signaling pathways. While clinical trials did not demonstrate efficacy for its initial indications, the pharmacological profile of this compound provides a valuable case study for researchers in the field of neurokinin receptor modulation.

Introduction to this compound and the NK1 Receptor

The neurokinin-1 (NK1) receptor is a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs). Its endogenous ligand, Substance P, is an undecapeptide that plays a significant role in nociception, neurogenic inflammation, and the emetic reflex.[1] Activation of the NK1 receptor, which is coupled to the Gαq subunit, initiates a signaling cascade that leads to the generation of intracellular second messengers and subsequent physiological responses.

This compound is a non-peptide small molecule developed as a high-affinity antagonist for the human NK1 receptor.[2][3] Its development was part of a broader effort to identify non-peptide antagonists that could overcome the pharmacokinetic limitations of earlier peptide-based antagonists. The high affinity and selectivity of this compound for the NK1 receptor made it a promising candidate for therapeutic intervention in conditions where Substance P-mediated signaling is dysregulated.

Quantitative Analysis of this compound's Interaction with the NK1 Receptor

The affinity and functional antagonism of this compound at the NK1 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data from preclinical pharmacological studies.

Table 1: Binding Affinity of this compound (LY303870) for the NK1 Receptor

| Receptor Species/Tissue | Assay Type | Radioligand | This compound (LY303870) Kᵢ (nM) | Reference |

| Human (peripheral) | Radioligand Binding | [¹²⁵I]Substance P | 0.15 | [2][4] |

| Human (central) | Radioligand Binding | [¹²⁵I]Substance P | 0.10 | |

| Guinea Pig (brain homogenates) | Radioligand Binding | [¹²⁵I]Substance P | Similar to human | |

| Rat (NK1 sites) | Radioligand Binding | [¹²⁵I]Substance P | ~50-fold lower affinity than human |

Table 2: Functional Antagonism of this compound (LY303870) at the NK1 Receptor

| Assay Type | Cell Line/Tissue | Agonist | This compound (LY303870) Potency | Reference |

| Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Substance P | Kᵢ = 1.5 nM | |

| Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Substance P | Kᵢ = 5 nM | |

| Vena Cava Contraction | Rabbit | Substance P | pA₂ = 9.4 |

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of Substance P to the NK1 receptor. The primary pathway affected is the Gαq-mediated activation of Phospholipase C.

NK1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NK1 receptor and the point of intervention by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the NK1 receptor. These protocols are based on standard practices and the specific details reported in the primary literature for LY303870.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK1 receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., IM-9 cells) or from tissue homogenates (e.g., guinea pig brain) are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Assay Components:

-

Radioligand: [¹²⁵I]Substance P is used at a concentration near its Kₑ value.

-

Test Compound: this compound (LY303870) is serially diluted to create a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled NK1 receptor ligand (e.g., unlabeled Substance P) is used to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and either this compound or control are incubated together in a final volume of assay buffer. Incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay measures the ability of this compound to inhibit Substance P-stimulated production of inositol phosphates, a downstream consequence of NK1 receptor activation.

Detailed Methodology:

-

Cell Culture and Labeling: Human astrocytoma cells (UC-11 MG) endogenously expressing the NK1 receptor are cultured and incubated with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: The labeled cells are washed and then pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of Substance P in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells, typically using a perchloric acid or trichloroacetic acid precipitation followed by neutralization.

-

Separation and Quantification: The different inositol phosphate species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography. The radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on Substance P-stimulated inositol phosphate accumulation is determined, and the Kᵢ value is calculated from the concentration-response curves.

Conclusion

This compound is a high-affinity, selective, and potent non-peptide antagonist of the human NK1 receptor. Its mechanism of action is the competitive blockade of Substance P binding, thereby inhibiting the Gαq-mediated signaling cascade that leads to the production of inositol phosphates and subsequent intracellular calcium mobilization. Although this compound did not achieve clinical success, the detailed pharmacological characterization of its interaction with the NK1 receptor provides a valuable framework for the study of other NK1 receptor modulators and for the broader field of GPCR drug discovery. The data and methodologies presented in this guide offer a comprehensive resource for researchers investigating the intricacies of the neurokinin system.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Lanepitant: A Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant (also known by its code name LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Eli Lilly, it was one of the early compounds targeting this receptor with the aim of treating conditions such as migraine and chronic pain.[2] Substance P is the endogenous ligand for the NK1 receptor and is implicated in pain transmission and neurogenic inflammation.[3][4] this compound's mechanism of action involves blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways.[5]

Despite promising preclinical data, human clinical trials for migraine, arthritis, and diabetic neuropathy did not demonstrate sufficient efficacy, which was thought to be due to poor penetration of the blood-brain barrier in humans. Nevertheless, the study of this compound has provided valuable insights into the role of the NK1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional antagonism across different species and assays.

Table 1: this compound Binding Affinity for the NK1 Receptor

| Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |

| Human | Peripheral NK1 Receptors | [¹²⁵I]Substance P | 0.15 | |

| Human | Central NK1 Receptors | [¹²⁵I]Substance P | 0.10 | |

| Guinea Pig | Brain Homogenates | [¹²⁵I]Substance P | Similar to Human | |

| Rat | NK1 Sites | [¹²⁵I]Substance P | ~50-fold lower than Human |

Table 2: this compound Functional Antagonism at the NK1 Receptor

| Assay | Cell Line/Tissue | Agonist | Parameter | Value | Reference |

| Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Substance P | Kᵢ (nM) | 1.5 | |

| Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Substance P | Kᵢ (nM) | 5 | |

| Vena Cava Contraction | Rabbit | Substance P | pA₂ | 9.4 | |

| Bronchoconstriction | Guinea Pig | [Sar⁹,Met(O₂)¹¹]-SP | ED₅₀ (µg/kg i.v.) | 75 | |

| Pulmonary Microvascular Leakage (Bronchi) | Guinea Pig | [Sar⁹,Met(O₂)¹¹]-SP | ED₅₀ (µg/kg i.v.) | 12.8 | |

| Pulmonary Microvascular Leakage (Trachea) | Guinea Pig | [Sar⁹,Met(O₂)¹¹]-SP | ED₅₀ (µg/kg i.v.) | 18.5 |

Signaling Pathways and Mechanism of Action

The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular events. This compound acts by competitively blocking this initial binding step.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices for the evaluation of NK1 receptor antagonists.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Substance P (the radioligand), and varying concentrations of this compound or the test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled Substance P.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of NK1 receptor activation.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the NK1 receptor (e.g., CHO-hNK1 cells) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate in the dark at 37°C for approximately one hour.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound or the test compound to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of Substance P (the agonist) to all wells to stimulate the NK1 receptor.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

In Vivo Model of Analgesia: The Formalin Test

The formalin test is a widely used preclinical model of tonic pain that has both an early neurogenic phase and a later inflammatory phase.

Methodology:

-

Animal Preparation:

-

Use adult male rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice).

-

Allow the animals to acclimate to the testing environment.

-

-

Drug Administration:

-

Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the formalin injection.

-

-

Formalin Injection:

-

Inject a dilute solution of formalin (e.g., 2.5-5% in saline) subcutaneously into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately after the formalin injection, place the animal in an observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

-

-

-

Data Analysis:

-

Calculate the total time spent licking/biting in each phase for each animal.

-

Compare the mean scores of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in the licking/biting time in the drug-treated group indicates an analgesic effect.

-

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. While it did not achieve clinical success for its initial indications, it remains a valuable tool for researchers studying the role of Substance P and the NK1 receptor in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this area. The challenges encountered with this compound, particularly regarding its central nervous system penetration in humans, also provide important lessons for the development of future CNS-targeted therapeutics.

References

- 1. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and biodistribution of supraparticle-delivered neurotrophin 3 in the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of monoclonal antibodies locally-applied into the middle ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Tachykinin Antagonist: A Technical History of Lanepitant (LY303870)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY303870), a potent and selective, non-peptide tachykinin NK1 receptor antagonist, was developed by Eli Lilly and Company as a promising novel analgesic. Preclinical studies demonstrated high affinity for the NK1 receptor and efficacy in models of neurogenic inflammation, which was hypothesized to be a key mechanism in conditions such as migraine and certain types of pain. Despite the promising preclinical data, this compound failed to demonstrate sufficient efficacy in human clinical trials for migraine, osteoarthritis, and diabetic neuropathy, leading to the discontinuation of its development for these indications. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its pharmacological profile, key experimental methodologies, and the clinical findings that ultimately led to its cessation. The story of this compound offers valuable insights into the challenges of translating preclinical efficacy to clinical success, particularly concerning species differences in pharmacology and blood-brain barrier penetration.

Introduction: The Tachykinin Hypothesis of Pain and Inflammation

The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), play a crucial role in nociception and neurogenic inflammation.[1] SP, the preferred endogenous ligand for the neurokinin-1 (NK1) receptor, is released from sensory nerve endings and mediates its effects by binding to NK1 receptors located on a variety of cell types in both the central and peripheral nervous systems.[2] This interaction triggers a cascade of intracellular signaling events, leading to vasodilation, plasma extravasation, and the transmission of pain signals.[2] Consequently, antagonism of the NK1 receptor emerged as a promising therapeutic strategy for the management of pain and inflammatory disorders.[3]

This compound (LY303870) was one of the pioneering non-peptide NK1 receptor antagonists developed to test this hypothesis. Its discovery offered the potential for a novel class of analgesics with a distinct mechanism of action from existing therapies.

Preclinical Pharmacology

This compound's preclinical development was marked by a comprehensive characterization of its binding affinity, functional antagonism, and in vivo efficacy in various animal models.

Binding Affinity

This compound demonstrated high affinity and selectivity for the NK1 receptor, although with notable species-dependent differences. Radioligand binding assays were crucial in determining these properties.

Table 1: In Vitro Binding Affinity of this compound (LY303870) for the NK1 Receptor

| Species/Cell Line | Receptor Type | Radioligand | Ki (nM) | Reference |

| Human | Central NK1 | [125I]Substance P | 0.10 | [4] |

| Human | Peripheral NK1 | [125I]Substance P | 0.15 | |

| Guinea Pig | Brain Homogenates | [125I]Substance P | Similar to Human | |

| Rat | NK1 Sites | [125I]Substance P | ~50-fold lower than Human | |

| Guinea Pig | Striatal Membranes | [3H]LY303870 | KD = 0.22 | |

| Human Astrocytoma (UC-11 MG) | NK1 | - | 1.5 | |

| Human Astrocytoma (U-373 MG) | NK1 | - | 5 |

Functional Antagonism

This compound effectively blocked the functional responses mediated by Substance P in a variety of in vitro and in vivo models.

Table 2: In Vitro and In Vivo Functional Antagonism of this compound (LY303870)

| Model | Species | Agonist | Endpoint | Potency (Ki/pA2/ED50) | Reference |

| Phosphoinositide Turnover | Human Astrocytoma (UC-11 MG) | Substance P | Blockade of PI turnover | Ki = 1.5 nM | |

| Interleukin-6 Secretion | Human Astrocytoma (U-373 MG) | Substance P | Blockade of IL-6 secretion | Ki = 5 nM | |

| Vena Cava Contraction | Rabbit | Substance P | Inhibition of contraction | pA2 = 9.4 | |

| Bronchoconstriction | Guinea Pig | [Sar9,Met(O2)11]-SP | Inhibition of bronchoconstriction | ED50 = 75 µg/kg i.v. | |

| Pulmonary Microvascular Leakage (Bronchi) | Guinea Pig | [Sar9,Met(O2)11]-SP | Inhibition of leakage | ED50 = 12.8 µg/kg i.v. | |

| Pulmonary Microvascular Leakage (Trachea) | Guinea Pig | [Sar9,Met(O2)11]-SP | Inhibition of leakage | ED50 = 18.5 µg/kg i.v. | |

| Dural Inflammation | Guinea Pig | Trigeminal Ganglion Stimulation | Inhibition of plasma protein extravasation | Potent inhibition | |

| Formalin Test (Late Phase) | Rodent | Formalin | Blockade of licking behavior | Dose-dependent |

Clinical Development and Outcomes

Despite its robust preclinical profile, this compound's clinical development was met with disappointing results across multiple indications.

Migraine

The neurogenic inflammation theory of migraine provided a strong rationale for investigating an NK1 receptor antagonist. However, clinical trials of this compound in both acute migraine treatment and prevention failed to show a significant benefit over placebo.

Table 3: Summary of this compound Clinical Trials in Migraine

| Trial Focus | Design | Patient Population | This compound Dose | Primary Outcome | Result | Reference |

| Acute Migraine | Double-blind, placebo-controlled, crossover | 53 outpatients | 30, 80, and 240 mg (oral) | Improvement in migraine pain at 30, 60, 90, and 120 min | No statistically significant difference from placebo. | |

| Migraine Prevention | 12-week, double-blind, parallel-group | 84 patients with migraine | 200 mg once daily (oral) | 50% reduction in days of headache | Response rate not statistically significantly greater than placebo (41.0% vs 22.0%, P=0.065). |

Osteoarthritis Pain

Substance P is implicated in the pathophysiology of osteoarthritis pain. A clinical trial was conducted to evaluate the efficacy of this compound in this patient population.

Table 4: Summary of this compound Clinical Trial in Osteoarthritis Pain

| Trial Design | Patient Population | This compound Doses | Comparator | Primary Outcome | Result | Reference |

| 3-week, parallel, randomized, double-blind | 214 outpatients with moderate to severe lower-limb osteoarthritis pain | Initial: 20, 60, 200, or 600 mg; Maintenance: 10, 30, 100, or 300 mg twice daily | Naproxen 375 mg twice daily, Placebo | Reduction in average pain | This compound was not statistically significantly different from placebo. Naproxen was superior to both this compound and placebo. |

Painful Diabetic Neuropathy

Given its effects in preclinical models of persistent pain, this compound was also investigated for the treatment of painful diabetic neuropathy.

Table 5: Summary of this compound Clinical Trial in Painful Diabetic Neuropathy

| Trial Design | Patient Population | This compound Doses | Primary Outcome | Result | Reference |

| 8-week, double-blind, parallel-group | Patients with daily moderate to severe, bilateral, distal neuropathic pain | 50 mg daily, 100 mg daily, 200 mg twice daily | Change in average daytime and nighttime pain intensity | No dosage of this compound differed significantly from placebo. |

Experimental Protocols

Radioligand Binding Assay ([3H]LY303870)

-

Tissue Preparation: Guinea pig striatal membranes were prepared and used as the source of NK1 receptors.

-

Assay Conditions: Membranes were incubated with [3H]LY303870 in a suitable buffer. Non-specific binding was determined in the presence of an excess of unlabeled LY303870.

-

Incubation: The reaction was allowed to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Equilibrium dissociation constant (KD) and maximum binding capacity (Bmax) were determined by Scatchard analysis of saturation binding data.

Substance P-Stimulated Phosphoinositide (PI) Turnover Assay

-

Cell Culture: Human astrocytoma cells (UC-11 MG) expressing NK1 receptors were cultured.

-

Labeling: Cells were pre-labeled with [3H]myo-inositol.

-

Treatment: Cells were pre-incubated with various concentrations of this compound or vehicle, followed by stimulation with Substance P.

-

Extraction: The reaction was terminated, and inositol phosphates were extracted.

-

Quantification: The amount of [3H]inositol phosphates was determined by ion-exchange chromatography and liquid scintillation counting.

-

Data Analysis: The inhibitory constant (Ki) of this compound was calculated from the concentration-response curves.

Substance P-Induced Bronchoconstriction in Guinea Pigs

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs were used.

-

Drug Administration: this compound or vehicle was administered intravenously (i.v.).

-

Challenge: The selective NK1 receptor agonist [Sar9,Met(O2)11]-SP was administered i.v. to induce bronchoconstriction.

-

Measurement: Changes in pulmonary insufflation pressure were monitored as an index of bronchoconstriction.

-

Data Analysis: The dose of this compound required to inhibit the agonist-induced bronchoconstriction by 50% (ED50) was calculated.

Dural Inflammation Model of Migraine

-

Animal Preparation: Anesthetized guinea pigs were used.

-

Procedure: The trigeminal ganglion was electrically stimulated to induce neurogenic inflammation in the dura mater.

-

Measurement: Plasma protein extravasation into the dural tissue was quantified as a measure of inflammation.

-

Treatment: this compound was administered prior to the stimulation to assess its inhibitory effect.

-

Data Analysis: The reduction in plasma protein extravasation in this compound-treated animals was compared to control animals.

Visualizations

Signaling Pathways

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Lanepitant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. Developed by Eli Lilly, this compound was investigated for its potential therapeutic effects in a variety of conditions, including migraine, pain, and inflammation. Despite demonstrating high affinity and selectivity for the NK1 receptor in preclinical studies, its clinical development was hampered by challenges related to oral bioavailability and efficacy in human trials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed information on its binding affinity, selectivity, and the signaling pathways it modulates. Furthermore, this document outlines relevant experimental protocols for the synthesis and analysis of this compound, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a synthetic organic molecule with a complex chemical structure. Its systematic IUPAC name is N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide[1] |

| SMILES | CC(=O)N(Cc1ccccc1OC)C--INVALID-LINK--NC(=O)CN4CCC(CC4)N5CCCCC5 |

| InChI | InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 |

| InChIKey | CVXJAPZTZWLRBP-MUUNZHRXSA-N |

| CAS Number | 170566-84-4[1] |

| PubChem CID | 3086681[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₄₅N₅O₃ |

| Molecular Weight | 559.74 g/mol |

| Appearance | White to off-white solid (presumed) |

| Solubility | Soluble in DMSO |

Pharmacology

This compound is a high-affinity, selective antagonist of the NK1 receptor.[2] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates intracellular signaling cascades.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human NK1 receptor. While specific Ki or IC50 values from publicly available literature are scarce, it is consistently referred to as a "potent" antagonist. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) and other receptor types is a key feature of its pharmacological profile.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Preclinical Pharmacokinetics: Detailed preclinical pharmacokinetic data for this compound is not extensively published. However, it was effective in animal models of dural inflammation, suggesting sufficient central nervous system (CNS) penetration in those species.

Clinical Pharmacokinetics: Human clinical trials with orally administered this compound were conducted for the treatment of migraine. The outcomes of these trials suggested that this compound might have poor or variable oral bioavailability in humans, which could have contributed to its lack of efficacy in these studies.

Table 3: Summary of Clinical Pharmacokinetic Insights for this compound

| Parameter | Observation |

| Route of Administration | Oral |

| Bioavailability | Suspected to be low and/or variable in humans |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its antagonism of the NK1 receptor. By blocking the binding of Substance P, this compound is expected to inhibit the downstream signaling pathways activated by this interaction. In preclinical models, this compound was shown to inhibit neurogenic inflammation, a key process implicated in the pathophysiology of migraine.

Signaling Pathways

The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks these signaling pathways.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary to Eli Lilly and not fully available in the public domain. However, based on general principles of medicinal chemistry and pharmacology, the following outlines represent plausible methodologies.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, culminating in the coupling of key intermediates. A plausible, high-level retrosynthetic analysis is presented below.

NK1 Receptor Binding Assay

To determine the binding affinity of this compound for the NK1 receptor, a competitive radioligand binding assay would be a standard method.

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

Materials:

-

Human NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 agonist/antagonist

-

This compound (test compound)

-

Non-labeled Substance P (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

96-well filter plates

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound and a high concentration of non-labeled Substance P.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled Substance P (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a specific time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist from a chemical and pharmacological perspective. Its journey through preclinical and clinical development highlights the critical importance of pharmacokinetic properties, particularly oral bioavailability, in the successful translation of a promising compound into a therapeutic agent. While it did not achieve clinical success for its initial indications, the detailed understanding of its structure-activity relationship, binding characteristics, and mechanism of action provides a valuable case study for researchers in the ongoing quest to develop novel therapeutics targeting the Substance P/NK1 receptor system for a range of disorders. The information and methodologies presented in this guide serve as a foundational resource for further research and development in this area.

References

In Vitro Characterization of Lanepitant Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] As a selective antagonist, this compound's therapeutic potential lies in its ability to block the downstream signaling initiated by the binding of Substance P to the NK1 receptor.[3] A thorough in vitro characterization of its binding affinity is paramount to understanding its pharmacological profile, including its potency, selectivity, and potential for off-target effects.

This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity. It includes a summary of its binding profile, detailed experimental protocols for key binding assays, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human NK1 receptor is in the low nanomolar range, demonstrating its high potency. Its selectivity is highlighted by its significantly lower affinity for other neurokinin receptors, such as the NK2 receptor.

| Target Receptor | Ligand | Assay Type | K i (nM) | IC 50 (nM) |

| Human NK1 Receptor | This compound | Competition Binding | - | 1.7 |

| Human NK2 Receptor | This compound | Competition Binding | - | >1000 |

Data sourced from patent literature. A comprehensive off-target binding profile for this compound against a broad panel of receptors, such as the Eurofins SafetyScreen44™ panel, would provide a more complete understanding of its selectivity. The SafetyScreen44™ panel includes a wide range of targets such as other GPCRs, ion channels, transporters, and kinases.[4][5]

Experimental Protocols

The following are detailed protocols for radioligand binding assays commonly used to characterize the binding affinity of compounds like this compound to the NK1 receptor.

Radioligand Competition Binding Assay for NK1 Receptor

This assay determines the inhibitory constant (K i ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Substance P (at a final concentration close to its K d , typically 0.5-1.0 nM), and 100 µL of membrane preparation (containing 10-20 µg of protein).

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM) to saturate the receptors, 50 µL of [³H]-Substance P, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Substance P, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the K i value using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K d ) , where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

Saturation Binding Assay for NK1 Receptor

This assay determines the equilibrium dissociation constant (K d ) of a radioligand and the maximum number of binding sites (B max ) in a given tissue or cell preparation.

Materials:

-

Same as for the competition binding assay, excluding the test compound.

Procedure:

-

Assay Setup: In a 96-well plate, set up two sets of triplicate wells:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of [³H]-Substance P (typically ranging from 0.1 to 20 nM), and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Substance P (1 µM), 50 µL of the same varying concentrations of [³H]-Substance P as in the total binding wells, and 100 µL of membrane preparation.

-

-

Incubation, Filtration, and Washing: Follow the same procedures as described in the competition binding assay (steps 2-4).

-

Scintillation Counting: Measure the radioactivity in each filter as described previously.

-

Data Analysis:

-

Calculate the specific binding at each radioligand concentration by subtracting the average CPM of the NSB wells from the average CPM of the corresponding total binding wells.

-

Plot the specific binding (in fmol/mg of protein) against the concentration of the radioligand.

-

Analyze the data using non-linear regression to fit a one-site binding hyperbola. This analysis will yield the K d (the concentration of radioligand at which 50% of the receptors are occupied) and the B max (the total concentration of receptor binding sites).

-

Visualizations

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor primarily activates Gαq and Gαs G-proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These signaling cascades ultimately regulate a variety of cellular responses, including cell proliferation, inflammation, and neurotransmission.

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.

Caption: Radioligand Competition Binding Assay Workflow.

Experimental Workflow: Saturation Binding Assay

This diagram outlines the workflow for a saturation binding assay to determine K d and B max .

Caption: Saturation Binding Assay Workflow.

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK1 (substance P) receptor [escholarship.org]

- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Lanepitant's Effect on Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), a key neuropeptide implicated in the pathophysiology of neurogenic inflammation. Preclinical studies have demonstrated this compound's efficacy in attenuating key markers of neurogenic inflammation, including plasma protein extravasation in dural tissue, a process highly relevant to the pathology of migraine. This technical guide provides a comprehensive overview of the available data on this compound, detailing its receptor binding affinity, in vivo efficacy, and the experimental protocols used to evaluate its effects. Furthermore, it outlines the key signaling pathways involved in neurogenic inflammation and provides a typical experimental workflow for the screening of NK-1 receptor antagonists. While this compound has shown promise in preclinical models, its clinical development for migraine was not pursued due to a lack of efficacy in human trials. Nevertheless, the study of this compound provides valuable insights into the role of the SP/NK-1 receptor system in neurogenic inflammation.

Introduction to Neurogenic Inflammation and the Role of Substance P

Neurogenic inflammation is a neurally-driven inflammatory response characterized by vasodilation, increased vascular permeability, and plasma protein extravasation.[1][2] This process is primarily mediated by the release of neuropeptides from the peripheral terminals of sensory neurons, with Substance P (SP) being a principal mediator.[2] SP, an undecapeptide of the tachykinin family, exerts its effects by binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) expressed on various cell types, including endothelial cells, mast cells, and immune cells.[3][4] The binding of SP to the NK-1 receptor on endothelial cells is a critical step in initiating plasma extravasation, a hallmark of neurogenic inflammation.

This compound (LY303870): A Selective NK-1 Receptor Antagonist

This compound is a non-peptide small molecule that acts as a competitive antagonist at the NK-1 receptor. Its chemical name is (R)-1-[N-(2-methoxybenzyl)acetylamino]-3-(1H-indol-3-yl)-2-[N-(2-(4- (piperidin-1-yl)piperidin-1-yl)acetyl)amino]propane. By blocking the binding of SP to its receptor, this compound effectively inhibits the downstream signaling cascades that lead to neurogenic inflammation.

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The following tables summarize the available quantitative data on this compound's binding affinity for the NK-1 receptor and its in vivo efficacy in preclinical models of neurogenic inflammation.

| Parameter | Species | Receptor/Tissue | Value | Reference |

| Ki | Human | Peripheral NK-1 Receptor | 0.15 nM | |

| Ki | Human | Central NK-1 Receptor | 0.10 nM | |

| Ki (Antagonism of SP-stimulated phosphoinositide turnover) | Human | UC-11 MG astrocytoma cells | 1.5 nM | |

| Ki (Antagonism of SP-stimulated IL-6 secretion) | Human | U-373 MG astrocytoma cells | 5 nM | |

| pA2 (Antagonism of SP-induced rabbit vena cava contractions) | Rabbit | Vena Cava | 9.4 |

| Model | Species | Effect | ED50 / Effective Dose | Reference |

| [Sar9,Met(O2)11]-SP induced bronchoconstriction | Guinea Pig | Inhibition | 75 µg/kg i.v. | |

| [Sar9,Met(O2)11]-SP induced pulmonary microvascular leakage (Bronchi) | Guinea Pig | Inhibition | 12.8 µg/kg i.v. | |

| [Sar9,Met(O2)11]-SP induced pulmonary microvascular leakage (Trachea) | Guinea Pig | Inhibition | 18.5 µg/kg i.v. | |

| Neurogenic Dural Inflammation (Plasma Protein Extravasation) | Guinea Pig | Dose-dependent inhibition | 1, 10, and 100 µg/kg (oral) |

Signaling Pathways in Neurogenic Inflammation

The binding of Substance P to the NK-1 receptor on endothelial cells triggers a cascade of intracellular events culminating in increased vascular permeability and plasma extravasation. The following diagram illustrates this key signaling pathway.

Experimental Protocols

Neurogenic Dural Plasma Protein Extravasation in Guinea Pigs

This in vivo model is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key site in migraine pathophysiology.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Anesthetic (e.g., urethane)

-

Evans blue dye (50 mg/mL in saline)

-

Trigeminal ganglion stimulation electrodes

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the guinea pig.

-

Expose the femoral vein for intravenous injections.

-

Place the animal in a stereotaxic frame and expose the trigeminal ganglion for electrical stimulation.

-

Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral, intravenous).

-

After a predetermined pretreatment time, inject Evans blue dye (e.g., 30 mg/kg, i.v.) to label plasma albumin.

-

Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 0.5 ms, 20 V for 5 minutes) to induce neurogenic inflammation.

-

After stimulation, perfuse the animal with saline to remove intravascular Evans blue.

-

Dissect the dura mater and extract the extravasated Evans blue dye using formamide (e.g., overnight at 60°C).

-

Quantify the amount of extracted Evans blue spectrophotometrically at 620 nm.

-

Express the results as µg of Evans blue per mg of tissue.

Capsaicin-Induced Mouse Ear Edema

This model assesses neurogenic inflammation in a peripheral tissue.

Materials:

-

Male mice (e.g., CFLP strain)

-

Capsaicin solution (e.g., 10 µL of 40 µ g/ear )

-

Test compound (e.g., this compound) or vehicle

-

Ear punch

-

Analytical balance

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route.

-

After the appropriate pretreatment time, topically apply capsaicin solution to one ear to induce edema. The contralateral ear serves as a control.

-

At the time of peak edema (e.g., 60 minutes post-capsaicin application), sacrifice the mice.

-

Remove both ears with an ear punch of a standard diameter.

-

Weigh the ear punches immediately.

-

The difference in weight between the capsaicin-treated and control ears is a measure of the edema.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated group.

Experimental Workflow for Screening NK-1 Receptor Antagonists

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel NK-1 receptor antagonists like this compound.

Discussion and Future Directions

This compound demonstrated potent and selective antagonism of the NK-1 receptor in preclinical studies, effectively inhibiting neurogenic inflammation in relevant animal models. These findings provided a strong rationale for its clinical investigation in migraine, a condition with a significant neurogenic inflammatory component. However, clinical trials with this compound for the acute treatment and prevention of migraine did not show a significant benefit over placebo.

The discrepancy between the robust preclinical data and the negative clinical outcomes raises several important questions. It is possible that the role of Substance P and neurogenic inflammation in human migraine is more complex than initially hypothesized, or that higher brain penetration of the antagonist is required for clinical efficacy. It is also noteworthy that the release of other neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), is also a critical factor in migraine pathophysiology. While this compound's primary target is the NK-1 receptor, its effect on CGRP release has not been extensively reported. Future research in this area could involve investigating the potential interplay between the SP/NK-1R and CGRP signaling pathways and exploring the efficacy of dual antagonists.

Despite the clinical trial results, the study of this compound and other NK-1 receptor antagonists has been instrumental in advancing our understanding of neurogenic inflammation. The detailed experimental protocols and quantitative data generated from these studies continue to be valuable resources for researchers in the field of pain, inflammation, and drug discovery. Further exploration of the intricate mechanisms of neurogenic inflammation may yet reveal new therapeutic targets and strategies for a range of debilitating conditions.

References

- 1. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 2. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Lanepitant: A Technical Guide to Therapeutic Applications Beyond Analgesia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Initially developed for the treatment of pain, its clinical utility in that arena was hampered by poor penetration of the blood-brain barrier (BBB) in humans.[1] This characteristic, however, makes this compound a compelling candidate for therapeutic applications targeting peripheral NK-1 receptors. The NK-1 receptor and its endogenous ligand, Substance P, are implicated in a wide array of physiological and pathophysiological processes outside the central nervous system, including inflammation, pruritus, and urinary bladder activity. This technical guide explores the potential therapeutic applications of this compound beyond its original indication for pain, focusing on the scientific rationale, available preclinical and clinical data, and experimental methodologies relevant to its investigation.

Introduction: The Rationale for Repurposing this compound

The tachykinin peptide Substance P and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, are key mediators in the interaction between the nervous and immune systems.[2] While centrally-acting NK-1 receptor antagonists have been successfully developed for indications like chemotherapy-induced nausea and vomiting, the therapeutic potential of peripherally-restricted antagonists remains an area of active investigation.[1][3]

This compound's failure in clinical trials for migraine, osteoarthritis, and diabetic neuropathy was attributed to insufficient central nervous system (CNS) exposure.[1] However, this apparent limitation presents a strategic advantage for targeting disease processes where peripheral NK-1 receptor signaling is a primary driver. By minimizing CNS-related side effects, a peripherally-acting agent like this compound could offer a favorable safety profile for chronic conditions.

This document will delve into the pharmacology of this compound, the signaling pathways it modulates, and the evidence supporting its exploration in non-analgesic therapeutic areas.

Pharmacology and Pharmacokinetics of this compound

This compound is a selective antagonist of the NK-1 receptor, competitively inhibiting the binding of Substance P. While specific Ki and IC50 values for this compound are not consistently reported across publicly available literature, its high affinity for the NK-1 receptor has been noted.

The pharmacokinetic profile of this compound in humans is characterized by oral bioavailability but limited ability to cross the blood-brain barrier. This contrasts with animal models where CNS penetration may be more significant, a crucial consideration in the translation of preclinical findings.

Table 1: Summary of this compound Clinical Trial Data in Pain Indications

| Indication | Dosage | Outcome | Reference |

| Migraine Prevention | 200 mg daily | Not statistically significantly different from placebo in reducing migraine frequency. | |

| Osteoarthritis Pain | 10-300 mg twice daily | Ineffective in relieving osteoarthritis pain compared to naproxen and placebo. | |

| Diabetic Neuropathy Pain | 50-200 mg daily | Ineffective in relieving pain of diabetic neuropathy. | |

| Acute Migraine | 30, 80, and 240 mg | Ineffective orally in treating acute migraine. |

Potential Therapeutic Applications Beyond Pain

The widespread distribution of NK-1 receptors in peripheral tissues provides a strong rationale for investigating this compound in a variety of non-pain indications.

Ocular Disorders: Corneal Neovascularization

Corneal neovascularization (CNV) is a sight-threatening condition involving the growth of new blood vessels into the cornea, often triggered by inflammation or injury. Substance P has been shown to be a key mediator in this process.

A preclinical study in mice demonstrated that topical and subconjunctival administration of this compound was effective in reducing both hemangiogenesis and lymphangiogenesis in two different models of CNV (alkali burn and suture-induced). This compound treatment also reduced leukocyte infiltration, suggesting an anti-inflammatory effect. These findings strongly support the potential of this compound as a topical therapy for ocular inflammatory conditions.

Dermatological Conditions: Chronic Pruritus

Chronic pruritus, or itch, is a debilitating symptom of many dermatological and systemic diseases. There is substantial evidence for the role of Substance P and the NK-1 receptor in the pathogenesis of itch. NK-1 receptors are expressed on various skin cells, including keratinocytes and mast cells, and are involved in the transmission of itch signals. While clinical trials with other systemic NK-1 receptor antagonists like aprepitant and serlopitant have shown promise in treating chronic pruritus, specific studies with this compound are lacking. Given its peripheral restriction, this compound could be a promising candidate for treating pruritus with a reduced risk of central side effects.

Urological Disorders: Overactive Bladder and Urge Urinary Incontinence

Substance P and NK-1 receptors are involved in the sensory pathways of the lower urinary tract and contribute to bladder hyperactivity. Preclinical evidence suggests that NK-1 receptor antagonists can modulate bladder reflexes. A clinical study with the NK-1 receptor antagonist aprepitant showed a significant decrease in the average daily number of micturitions in postmenopausal women with urge urinary incontinence. Although no specific studies have been published on this compound for overactive bladder, its peripheral mechanism of action makes it a logical candidate for this indication.

Inflammatory and Autoimmune Diseases

The pro-inflammatory actions of Substance P are well-documented. By binding to NK-1 receptors on immune cells, Substance P can trigger the release of inflammatory mediators. This suggests that NK-1 receptor antagonists could have therapeutic potential in a range of inflammatory conditions. While other NK-1 antagonists have been investigated in models of inflammatory diseases, research specifically focused on this compound in this area is limited. Its peripheral action could be advantageous in treating localized inflammation.

Oncology

NK-1 receptors are overexpressed in various types of cancer cells, and Substance P can act as a mitogen, promoting tumor growth, angiogenesis, and metastasis. Consequently, NK-1 receptor antagonists are being explored as potential anti-cancer agents. The utility of this compound in this context would depend on the specific tumor type and the importance of peripheral NK-1 receptor signaling in its progression.

Experimental Protocols

In Vitro NK-1 Receptor Binding Assay

This protocol describes a representative method for determining the binding affinity of a test compound like this compound to the human NK-1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK-1 receptor.

Materials:

-

Human recombinant CHO-K1 cells expressing the human NK-1 receptor.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4).

-

Radioligand: [³H]-Substance P.

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Test compound: this compound, serially diluted.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the human NK-1 receptor to confluency.

-

Harvest cells and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near its Kd), and either vehicle, non-specific binding control, or a concentration of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways

Caption: Substance P/NK-1 Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflow for an NK-1 Receptor Binding Assay.

Logical Relationships

Caption: Logic for Repurposing this compound for Peripheral Indications.

Conclusion and Future Directions

While this compound did not meet its primary endpoints in the treatment of pain, its established safety profile and, most notably, its limited CNS penetration, make it a valuable tool for investigating the role of peripheral NK-1 receptors in disease. The promising preclinical data in corneal neovascularization provides a strong proof-of-concept for its utility in a peripherally-driven pathology.

Future research should focus on:

-

Preclinical studies of this compound in models of chronic pruritus, overactive bladder, and specific inflammatory conditions.

-

Pharmacokinetic studies to better characterize the tissue distribution of this compound in relevant peripheral compartments.

-

Development of topical or localized delivery systems to maximize efficacy and minimize systemic exposure for indications like dermatological and ocular disorders.

The story of this compound is a prime example of how a "failed" drug can be repurposed by leveraging a comprehensive understanding of its pharmacological properties. For researchers and drug developers, it highlights the importance of considering the full spectrum of a compound's characteristics, as a perceived liability in one context may be a significant asset in another.

References

An In-depth Review of Lanepitant Studies in Scientific Literature

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY303870), a selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor, was developed by Eli Lilly and Company for the treatment of various pain conditions. The primary mechanism of action involves the blockade of substance P, a key neuropeptide implicated in pain transmission and neurogenic inflammation. Despite promising preclinical data, this compound failed to demonstrate sufficient efficacy in multiple Phase II clinical trials for migraine, painful diabetic neuropathy, and osteoarthritis, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and study designs. The consistent lack of clinical efficacy, potentially due to poor penetration of the blood-brain barrier in humans, serves as a critical case study in the challenges of translating preclinical success to clinical utility for NK-1 receptor antagonists in pain management.

Introduction

Substance P, an undecapeptide of the tachykinin family, is a crucial mediator in the transmission of pain signals within the central and peripheral nervous systems[1]. It exerts its biological effects primarily through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor[2]. The binding of substance P to NK-1 receptors on neurons and other cells triggers a cascade of events leading to neuronal excitation, vasodilation, and plasma extravasation, collectively known as neurogenic inflammation[1][3]. This pathway has been identified as a promising target for novel analgesic drugs.

This compound (LY303870) emerged as a potent and selective antagonist of the NK-1 receptor[4]. Preclinical studies demonstrated its ability to block substance P-induced effects and show efficacy in animal models of pain and inflammation. These encouraging early results prompted a series of clinical trials to evaluate its potential as a treatment for various pain disorders in humans. This document synthesizes the findings from these pivotal studies.

Mechanism of Action: The Substance P/NK-1 Receptor Pathway

This compound competitively binds to the NK-1 receptor, thereby preventing the binding of substance P and inhibiting the downstream signaling cascade. This blockade is the basis for its intended therapeutic effects of reducing pain and inflammation.

The signaling pathway is initiated when a noxious stimulus triggers the release of substance P from the terminals of primary afferent sensory neurons. Substance P then binds to NK-1 receptors on post-synaptic neurons in the spinal cord and on peripheral cells, leading to the activation of intracellular second messenger systems and subsequent biological responses.

References

Lanepitant: A Tachykinin NK1 Receptor Antagonist for the Treatment of Corneal Neovascularization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Corneal neovascularization (CNV) is a sight-threatening condition characterized by the invasion of new blood vessels into the normally avascular cornea, leading to vision loss.[1][2] Current treatment modalities are often limited in efficacy and can be associated with significant side effects.[3][4] This technical guide explores the therapeutic potential of Lanepitant, a high-affinity, competitive antagonist of the tachykinin neurokinin-1 receptor (NK1R), in managing CNV. Preclinical evidence strongly suggests that by blocking the action of Substance P (SP), a key neuropeptide involved in inflammation and angiogenesis, this compound can effectively reduce both hemangiogenesis and lymphangiogenesis in the cornea.[1] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols related to the evaluation of this compound for the treatment of CNV.

Introduction: The Role of Substance P in Corneal Neovascularization

The cornea maintains its avascularity through a delicate balance of pro- and anti-angiogenic factors. In response to inflammatory stimuli such as chemical burns or trauma, this balance is disrupted, leading to the growth of new blood and lymphatic vessels. The neuropeptide Substance P (SP), a member of the tachykinin family, has been identified as a key mediator in this pathological process.

Released from sensory nerve endings in the cornea upon injury, SP exerts its pro-inflammatory and pro-angiogenic effects primarily through the activation of the NK1 receptor, which is expressed on various cell types including immune cells, endothelial cells, and epithelial cells. Elevated levels of SP have been observed in the corneas of animal models of CNV and in the tears of patients with this condition. The binding of SP to its NK1 receptor triggers a signaling cascade that promotes inflammation, leukocyte infiltration, and the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), ultimately driving the formation of new blood vessels.

This compound, as a selective NK1R antagonist, offers a targeted therapeutic approach to inhibit the SP-mediated signaling pathway and thereby suppress CNV.

Mechanism of Action of this compound in Corneal Neovascularization

This compound functions by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling. This blockade disrupts the inflammatory and angiogenic cascade at a critical point.

Preclinical Efficacy of this compound

The efficacy of this compound in reducing CNV has been evaluated in murine models of alkali burn- and suture-induced corneal injury. The key findings from these studies are summarized in the tables below.

Topical Administration of this compound

Table 1: Efficacy of Topical this compound in the Alkali Burn Model

| Concentration | Treatment Duration | Outcome Measure | Result | Statistical Significance |

| 1.6 mg/mL | 4 days | Hemangiogenesis | Significant Reduction | P < 0.05 |

| 6.4 mg/mL | 4 days | Hemangiogenesis | Significant Reduction | P < 0.05 |

| 1.6 mg/mL | 4 days | Lymphangiogenesis | Significant Reduction | P < 0.05 |

| 6.4 mg/mL | 4 days | Lymphangiogenesis | Significant Reduction | P < 0.05 |

| Not Specified | 4 days | Leukocyte Infiltration | Reduction | P < 0.05 |

| Not Specified | 4 days | Corneal SP Levels | Reduction | Data not shown |

Source: Data compiled from a study by Barbariga et al.

Table 2: Efficacy of Topical this compound in the Suture Model

| Concentration | Treatment Duration | Outcome Measure | Result |

| Up to 6.4 mg/mL | 7 days | Hemangiogenesis | Ineffective |

| Up to 6.4 mg/mL | 7 days | Lymphangiogenesis | Ineffective |